molecular formula C13H19NO4S B2973285 N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide CAS No. 1234993-25-9

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide

Cat. No. B2973285
CAS RN: 1234993-25-9
M. Wt: 285.36
InChI Key: NIEGCWCJHNVZPU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide acts as an agonist for PPARs, which are nuclear receptors that regulate gene expression. PPARs play a key role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. By activating PPARs, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the pathways and processes affected by this compound. However, one limitation of using this compound is its relatively low potency compared to other PPAR agonists. This can make it more difficult to achieve the desired therapeutic effects in vivo.

Future Directions

There are several potential future directions for research on N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of more potent and selective PPAR agonists based on the structure of this compound. These compounds could have improved therapeutic efficacy and fewer side effects compared to existing PPAR agonists.

Synthesis Methods

The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide involves several steps, including the reaction of 3-methoxybenzenesulfonyl chloride with cyclopentylmethyl alcohol to form the intermediate 3-methoxybenzenesulfonyl-(1-hydroxycyclopentyl)methanol. This intermediate is then treated with thionyl chloride to form the corresponding chloride, which is reacted with ammonia to form the final product, this compound.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include understanding how to handle and store the compound safely .

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-18-11-5-4-6-12(9-11)19(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEGCWCJHNVZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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